(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 507472-15-3
VCID: VC2024695
InChI: InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Cl
Molecular Formula: C14H18ClNO4
Molecular Weight: 299.75 g/mol

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid

CAS No.: 507472-15-3

Cat. No.: VC2024695

Molecular Formula: C14H18ClNO4

Molecular Weight: 299.75 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid - 507472-15-3

Specification

CAS No. 507472-15-3
Molecular Formula C14H18ClNO4
Molecular Weight 299.75 g/mol
IUPAC Name (3S)-3-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Standard InChI Key JBKHFGREKMCWAU-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1Cl
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Cl
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Cl

Introduction

Chemical Structure and Identity

Molecular Structure and Identification

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid contains several key structural components that define its chemical behavior and applications. The compound features a central chiral carbon with S-configuration, a 2-chlorophenyl moiety, and the well-established Fmoc protecting group attached to an amino function. This specific structural arrangement enables selective deprotection and coupling reactions essential for peptide synthesis and related applications. The compound's unique structure includes a rigid fluorenyl group connected through a methoxycarbonyl linkage to the amino group, providing stability and reactivity control during synthetic procedures. The 2-chlorophenyl substituent introduces specific electronic and steric properties that can influence the compound's behavior in various chemical transformations and biological interactions. The propanoic acid moiety provides a functional handle for further modifications and conjugations, expanding the utility of this compound in diverse applications.

Identification Parameters and Physical Properties

The compound is unambiguously identified through various analytical parameters that ensure its authenticity and purity in research applications. The CAS registry number for this compound is 507472-15-3, which serves as its unique identifier in chemical databases and literature . The compound has a molecular weight of 421.87 g/mol, calculated based on its molecular formula C24H20ClNO4 . For computational and cheminformatics applications, the compound can be represented using its SMILES notation: O=C(O)CC@HC4=CC=CC=C4Cl . This notation encodes the complete structural information, including stereochemistry at the chiral center. The compound is typically available as a solid and requires specific storage conditions (sealed, dry, 2-8°C) to maintain its stability and purity . These physical parameters are critical for proper handling and application of the compound in research settings.

Comparative Analysis with Related Compounds

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid belongs to a family of similar compounds that differ in the position and number of substituents on the phenyl ring. Table 1 provides a comparative analysis of this compound with structurally related derivatives, highlighting key differences in their molecular properties and identifiers.

Table 1: Comparison of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid507472-15-3C24H20ClNO4421.872-chlorophenyl substituent
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid501015-35-6C24H19Cl2NO4456.32,3-dichlorophenyl substituent
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid479064-91-0C24H20ClNO4421.94-chlorophenyl substituent
Fmoc-3-chloro-L-phenylalanine198560-44-0C24H20ClNO4421.873-chlorophenyl substituent

The positional isomers and related derivatives exhibit subtle differences in their physical and chemical properties, which can significantly impact their behavior in chemical reactions and biological systems . These structural variations provide researchers with a toolkit of related compounds that can be selected based on specific requirements for steric, electronic, or reactivity properties in various applications.

Synthesis Methods and Preparation

Standard Synthesis Approaches

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid typically involves a series of selective reactions to introduce the Fmoc protecting group onto the appropriate amino acid precursor. The starting material generally consists of 3-amino-3-(2-chlorophenyl)propanoic acid, which undergoes a protection reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. This protection strategy is fundamental to peptide synthesis, as it allows for the selective manipulation of functional groups during complex synthetic sequences. The reaction typically proceeds at room temperature in an aqueous buffer with an organic co-solvent, maintaining the pH within a specific range to favor N-acylation over O-acylation. The stereochemical integrity at the chiral center must be carefully preserved throughout the synthesis process to ensure the final product maintains the desired (S)-configuration. Purification typically involves recrystallization or column chromatography techniques to obtain the product with high purity and optical purity.

Quality Control and Analytical Methods

Ensuring the purity and identity of synthesized (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid is critical for its application in research and pharmaceutical development. Analytical techniques commonly employed for characterization include nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), mass spectrometry, and optical rotation measurements. NMR spectroscopy provides detailed structural information and confirms the presence of key functional groups and their spatial arrangement. HPLC analysis, often with UV detection, establishes the purity profile and can detect impurities at low concentrations. Mass spectrometry confirms the molecular weight and can provide additional structural information through fragmentation patterns. Optical rotation measurements verify the stereochemical purity of the compound, ensuring the correct (S)-configuration at the chiral center. These analytical methods collectively establish a comprehensive profile of the compound's identity, purity, and structural integrity, which is essential for its reliable use in subsequent applications.

Applications and Uses

Role in Peptide Synthesis

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methodologies. The compound's Fmoc protecting group is especially valuable because it can be selectively removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF), without affecting other protecting groups or the peptide backbone . This orthogonal protection strategy is fundamental to the stepwise elongation of peptide chains with high fidelity and yield. The 2-chlorophenyl moiety introduces specific steric and electronic properties that can influence the conformation and reactivity of the resulting peptides. Researchers utilize this compound to introduce β-amino acid units into peptide sequences, creating peptides with enhanced stability against enzymatic degradation and altered three-dimensional structures. The incorporation of this unnatural amino acid derivative can lead to peptides with modified pharmacokinetic properties and novel biological activities, expanding the chemical space available for peptide-based drug discovery .

Pharmaceutical Development Applications

In pharmaceutical research, (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid plays a significant role in the development of novel therapeutic agents. The compound is employed in the design and synthesis of peptide-based drugs targeting specific biological pathways, where its incorporation can modulate interactions with target proteins . The presence of the 2-chlorophenyl group provides opportunities for specific interactions with hydrophobic binding pockets in receptor targets, potentially enhancing binding affinity and selectivity. This compound has been used in the development of enzyme inhibitors, particularly those targeting proteases involved in disease pathways. The β-amino acid structure introduces conformational constraints that can lock peptides into bioactive conformations, potentially improving their pharmacological properties. Pharmaceutical applications extend to the development of peptide mimetics and peptidomimetics that retain the essential binding elements of natural peptides while offering improved stability and bioavailability .

Bioconjugation and Chemical Biology

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid serves as a valuable tool in bioconjugation processes, facilitating the attachment of peptides to various biomolecules for applications in drug delivery and molecular imaging. The carboxylic acid functionality provides a convenient handle for conjugation to amines through amide bond formation, while the protected amine can be selectively deprotected for further modifications . This dual-functional nature makes the compound particularly useful in convergent synthesis strategies for complex bioconjugates. In chemical biology, the compound can be incorporated into peptide probes designed to study protein-protein interactions or enzyme mechanisms. The aromatic chlorophenyl group may also serve as a UV-active tag that aids in the detection and quantification of conjugated biomolecules. These bioconjugation applications extend to the development of targeted drug delivery systems, where peptides containing this unnatural amino acid can direct therapeutic payloads to specific tissues or cell types based on receptor recognition .

Neuroscience Research Applications

In neuroscience research, derivatives and peptides containing (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid have shown promise for studying and potentially modulating neurotransmitter systems. The compound and its derivatives can be incorporated into peptides designed to interact with specific neuroreceptors or transporters involved in neurological disorders . The 2-chlorophenyl moiety can influence binding affinity and selectivity for targets in the central nervous system, potentially leading to novel tools for neuroscience research or therapeutic candidates for neurological conditions. Peptides containing this unnatural amino acid may display altered blood-brain barrier permeability compared to natural peptides, potentially addressing a significant challenge in developing peptide-based therapeutics for central nervous system disorders. Research in this area aims to develop peptide-based modulators with improved pharmacokinetic properties and target selectivity for conditions such as pain, epilepsy, and neurodegenerative diseases .

Analytical Chemistry and Structural Studies

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid and peptides containing this residue are valuable tools in analytical chemistry for studying protein interactions and conformational changes. The compound's unique structural features can serve as molecular probes that provide insights into binding mechanisms and protein structure-function relationships . The aromatic chlorophenyl group may function as a spectroscopic probe in fluorescence or UV-visible spectroscopy studies, facilitating the tracking of peptide interactions with biological targets. In structural biology, peptides containing this unnatural amino acid can be used as molecular rulers or conformational constraints that provide information about the spatial arrangement of binding sites in proteins. These analytical applications extend to the development of assays for drug discovery, where peptides containing this residue can serve as tools for high-throughput screening or structure-activity relationship studies .

Current Research and Future Directions

Recent Advances in Synthetic Applications

Recent research involving (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid has focused on expanding its synthetic utility beyond traditional peptide chemistry. Innovative approaches include the incorporation of this building block into diversity-oriented synthesis platforms for creating compound libraries with novel structural features. The compound's unique stereoelectronic properties make it valuable in the development of peptidomimetics with enhanced pharmacological profiles compared to natural peptide sequences. Researchers have explored the use of this compound in multicomponent reactions that enable the rapid assembly of complex molecular architectures with precise stereochemical control. The development of new coupling methodologies specifically optimized for β-amino acids has improved the efficiency of incorporating this building block into challenging synthetic targets. These advances collectively expand the chemical space accessible through the use of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid, providing new opportunities for discovering molecules with desired biological activities .

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